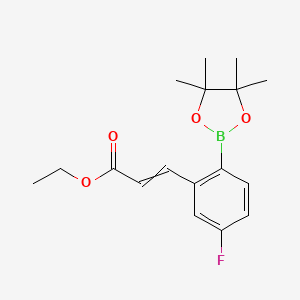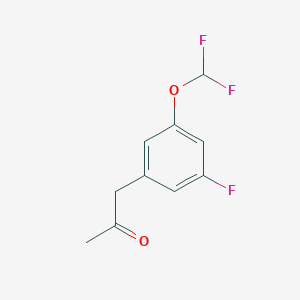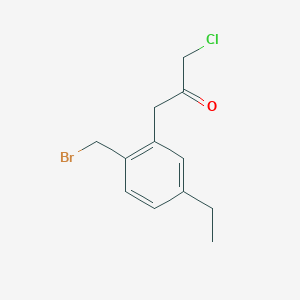
Nonalactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonalactone, also known as γ-nonalactone, is an organic compound with the molecular formula C₉H₁₆O₂. It is a type of lactone, which is a cyclic ester. This compound is known for its distinctive coconut-like aroma and is commonly used in the flavor and fragrance industry. It is found naturally in various fruits such as peaches, apricots, and coconuts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonalactone can be synthesized through several methods. One common method involves the free-radical addition of methyl acrylate and n-hexanol. This reaction is typically carried out using a Dean–Stark trap to remove the methanol generated during the process . Another method involves the use of acrylic acid and n-hexanol under high pressure .
Industrial Production Methods: In industrial settings, this compound is primarily produced through the free-radical addition of acrylic acid (or methyl acrylate) and n-hexanol. This method is favored due to the accessibility and low cost of the starting materials. The reaction is optimized using orthogonal experiments to achieve a yield of over 70% .
Analyse Des Réactions Chimiques
Types of Reactions: Nonalactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can participate in substitution reactions where the lactone ring is opened and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate ring-opening reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones depending on the reagents used.
Applications De Recherche Scientifique
Nonalactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone chemistry and synthesis.
Biology: this compound is studied for its role in plant biology, particularly in the aroma profiles of fruits.
Industry: this compound is widely used in the flavor and fragrance industry due to its coconut-like aroma.
Mécanisme D'action
Nonalactone exerts its effects primarily through its interaction with sensory ion channels. It has been found to activate TRPA1 channels and can act as an agonist or antagonist of TRPV1 channels depending on its concentration . These interactions contribute to its sensory properties, including its aroma and potential effects on food pungency.
Comparaison Avec Des Composés Similaires
Nonalactone is part of a family of lactones that includes compounds such as γ-octalactone and δ-nonalactone. These compounds share similar structures but differ in their chain lengths and sensory properties . For example:
γ-Octalactone: Has a shorter carbon chain and a more intense coconut aroma.
δ-Nonalactone: Has a longer carbon chain and a milder aroma.
This compound is unique due to its balance of chain length and sensory properties, making it particularly valuable in the flavor and fragrance industry.
Propriétés
Numéro CAS |
6008-27-1 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
oxecan-2-one |
InChI |
InChI=1S/C9H16O2/c10-9-7-5-3-1-2-4-6-8-11-9/h1-8H2 |
Clé InChI |
FTXUQEKXCJSWMO-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCOC(=O)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methoxy-4-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14067527.png)









![(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14067589.png)
